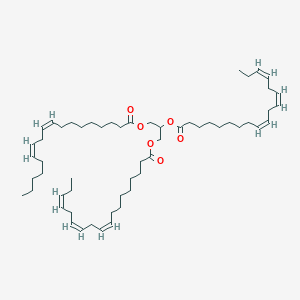

rac-1-Linoleoyl-2,3-dilinolenoylglycerol

Description

BenchChem offers high-quality rac-1-Linoleoyl-2,3-dilinolenoylglycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-1-Linoleoyl-2,3-dilinolenoylglycerol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H94O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,9-10,12,16-21,25-30,54H,4-6,8,11,13-15,22-24,31-53H2,1-3H3/b10-7-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPMCCKWZKDAGE-DJOODRDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H94O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649445 |

Source

|

| Record name | 3-{[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy}propane-1,2-diyl (9Z,12Z,15Z,9'Z,12'Z,15'Z)di-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

875.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79925-48-7 |

Source

|

| Record name | 3-{[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy}propane-1,2-diyl (9Z,12Z,15Z,9'Z,12'Z,15'Z)di-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Biological Significance of 18:2/18:3/18:3 Triacylglycerols

Abstract

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes, but their significance extends far beyond simple fuel reserves. The specific fatty acid composition of a TAG molecule dictates its metabolic fate, physiological function, and impact on cellular signaling. This guide focuses on a specific class of polyunsaturated triacylglycerols (PUFA-TAGs), those containing linoleic acid (18:2) and α-linolenic acid (18:3). Specifically, we explore the biological importance of TAGs with an 18:2/18:3/18:3 acyl composition. These molecules serve as a dense depot for essential fatty acids, which are precursors to potent signaling molecules and critical components of cellular membranes. We will dissect the biosynthesis and metabolic processing of these TAGs, their role in health and disease, and the advanced analytical methodologies required for their precise characterization, providing a comprehensive resource for researchers in lipidomics, metabolic disease, and drug development.

Introduction: Beyond Energy Storage

Triacylglycerols are composed of a glycerol backbone esterified with three fatty acids.[1][2] While often viewed monolithically as "fat," the identity of these three fatty acids is of paramount biological importance. The incorporation of polyunsaturated fatty acids (PUFAs) like omega-6 linoleic acid (18:2) and omega-3 α-linolenic acid (18:3) into the TAG structure creates a specialized molecule with functions that transcend simple energy storage.[3] These fatty acids are "essential" because humans cannot synthesize them de novo and must obtain them from the diet.[4][5]

TAGs rich in 18:2 and 18:3, such as the 18:2/18:3/18:3 species, are prevalent in plant-based oils, particularly flaxseed oil.[6][7] Their primary roles include:

-

Essential Fatty Acid Reservoir : Storing and safely transporting 18:2 and 18:3 until they are needed for metabolic processes.[8][9]

-

Precursor Depot for Signaling Molecules : Upon release, these fatty acids serve as substrates for the synthesis of eicosanoids and other lipid mediators that regulate inflammation, immunity, and cardiovascular function.[4][10]

-

Membrane Integrity : Contributing to the pool of acyl chains available for incorporation into membrane phospholipids, thereby influencing membrane fluidity and the function of embedded proteins.[11]

This guide provides a detailed examination of the lifecycle of these specific PUFA-TAGs, from their synthesis to their ultimate functional roles.

Biosynthesis and Metabolic Pathways

The assembly and breakdown of 18:2/18:3/18:3 TAGs are tightly regulated processes occurring in distinct cellular compartments.

Triacylglycerol Synthesis: The Kennedy Pathway

The primary route for TAG synthesis in most tissues is the sn-glycerol-3-phosphate or "Kennedy" pathway, which occurs predominantly in the endoplasmic reticulum (ER).[12][13]

Key Enzymatic Steps:

-

Glycerol-3-Phosphate Acyltransferase (GPAT) : Initiates the pathway by esterifying an acyl-CoA molecule to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA).[8][14]

-

1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT) : Catalyzes the second acylation at the sn-2 position, converting LPA to phosphatidic acid (PA).[8][14] This step is a critical branch point, as PA can also be directed towards phospholipid synthesis.[8]

-

Phosphatidic Acid Phosphatase (PAP/Lipin) : Dephosphorylates PA to yield diacylglycerol (DAG).[8][14]

-

Diacylglycerol Acyltransferase (DGAT) : Performs the final and committed step in TAG synthesis, adding a third acyl-CoA to the DAG backbone.[8][14]

For the synthesis of an 18:2/18:3/18:3 TAG, the acyl-CoA pool available to these enzymes must be enriched in linoleoyl-CoA and α-linolenoyl-CoA. The specificity of the acyltransferases, particularly AGPAT and DGAT, plays a crucial role in determining the final fatty acid composition of the TAG molecule.

Caption: The Kennedy Pathway for TAG Synthesis.

Lipolysis: Releasing the Functional Payloads

When energy is required or when signaling processes demand PUFAs, stored TAGs are hydrolyzed in a process called lipolysis.[15] This is a stepwise removal of fatty acids catalyzed by distinct lipases.

Key Lipases:

-

Adipose Triglyceride Lipase (ATGL) : Initiates lipolysis by hydrolyzing the first fatty acid from the TAG molecule, producing a DAG.[8]

-

Hormone-Sensitive Lipase (HSL) : Preferentially hydrolyzes DAG to monoacylglycerol (MAG).[8]

-

Monoacylglycerol Lipase (MGL) : Completes the process by breaking down MAG into glycerol and the final fatty acid.[8]

The released 18:2 and 18:3 free fatty acids can then enter various metabolic and signaling cascades.

Caption: Stepwise Lipolysis of Triacylglycerols.

Core Biological Functions and Signaling Roles

The significance of 18:2/18:3/18:3 TAGs lies in the functions of their constituent fatty acids after liberation via lipolysis.

Precursors to Eicosanoids and Other Oxylipins

Both linoleic acid (LA) and α-linolenic acid (ALA) are precursors to longer-chain PUFAs and potent lipid mediators.

-

Omega-6 Pathway (from 18:2 LA) : LA is metabolized to arachidonic acid (AA, 20:4n-6). AA is a key substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, producing prostaglandins and leukotrienes, which are powerful mediators of inflammation, blood clotting, and vascular tone.[4]

-

Omega-3 Pathway (from 18:3 ALA) : ALA is converted to eicosapentaenoic acid (EPA, 20:5n-3) and docosahexaenoic acid (DHA, 22:6n-3). EPA competes with AA for COX and LOX enzymes, often resulting in the production of less inflammatory eicosanoids.[10] EPA and DHA are also precursors to specialized pro-resolving mediators (SPMs) like resolvins and protectins, which actively terminate inflammatory responses.

The ratio of omega-6 to omega-3 fatty acids released from TAG stores can thus critically influence the balance between pro-inflammatory and anti-inflammatory (or pro-resolving) states in a tissue.

Modulation of Nuclear Receptors and Gene Expression

PUFAs and their derivatives can act as ligands for nuclear receptors, directly influencing gene expression. Peroxisome proliferator-activated receptors (PPARs) are key examples. Activation of PPAR-α by PUFAs promotes the transcription of genes involved in fatty acid oxidation and lipolysis, while suppression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) reduces the expression of genes for fatty acid synthesis.[10] This positions PUFA-rich TAGs as important regulators of overall lipid homeostasis.

Impact on Cardiometabolic Health

Elevated plasma TAG levels are a known risk factor for cardiovascular disease.[2] However, lipidomics studies have revealed that the specific molecular species of TAG is also critical. TAGs containing essential PUFAs have been negatively associated with insulin resistance, whereas those with saturated and monounsaturated fatty acids show a positive association.[2] Consuming PUFAs in place of saturated fats can help lower LDL ("bad") cholesterol and reduce blood triglyceride levels.[5] Specifically, omega-3 fatty acids from sources like fish oil have been shown to reduce plasma triacylglycerol levels.[16]

Analytical Methodology: Characterization of 18:2/18:3/18:3 TAGs

The precise identification and quantification of specific TAG molecular species like 18:2/18:3/18:3 is an analytical challenge due to the vast number of potential isomers.[17] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this type of lipidomic analysis.[17][18][19]

Experimental Protocol: HPLC-MS/MS Analysis of TAGs

This protocol outlines a robust workflow for the comprehensive analysis of TAGs from a biological sample.

1. Lipid Extraction (Bligh-Dyer Method)

- Homogenize ~50 mg of tissue or 100 µL of plasma in a glass tube.

- Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 2 minutes.

- Add 1.25 mL of chloroform. Vortex for 1 minute.

- Add 1.25 mL of ultrapure water. Vortex for 1 minute.

- Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

- Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette.

- Dry the lipid extract under a stream of nitrogen gas.

- Reconstitute the dried lipid film in 200 µL of isopropanol for analysis.[17]

2. Chromatographic Separation (RP-HPLC)

- Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

- Mobile Phase A: Acetonitrile/Water (60:40 v/v) with 10 mM ammonium formate.

- Mobile Phase B: Isopropanol/Acetonitrile (90:10 v/v) with 10 mM ammonium formate.

- Gradient Elution:

- 0-2 min: 30% B

- 2-25 min: Linear gradient from 30% to 100% B

- 25-35 min: Hold at 100% B

- 35-40 min: Return to 30% B for re-equilibration.

- Flow Rate: 0.25 mL/min.

- Injection Volume: 5 µL.

3. Mass Spectrometric Detection (ESI-MS/MS)

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Detection: Tandem mass spectrometry (MS/MS) using a high-resolution instrument (e.g., Q-TOF or Orbitrap).

- Identification: TAGs are typically identified as ammonium adducts [M+NH₄]⁺. Precursor ion scans are used to detect the parent mass. Product ion scans (collision-induced dissociation) are used to fragment the parent ion, yielding characteristic neutral losses of the constituent fatty acids, which allows for their identification.[17] For example, the [M+NH₄]⁺ ion of TAG(18:2/18:3/18:3) would be fragmented to produce diacylglycerol-like fragments corresponding to the loss of a linoleic acid or an α-linolenic acid.

Analytical Workflow Diagram

Caption: Workflow for Lipidomic Analysis of TAGs.

Summary and Future Directions

Triacylglycerols with an 18:2/18:3/18:3 fatty acid composition represent a critical nexus of energy metabolism and cellular signaling. They are not merely inert storage molecules but are sophisticated vehicles for the delivery of essential fatty acids that govern inflammation, gene expression, and overall metabolic health. Understanding their specific roles requires advanced analytical techniques capable of resolving their molecular complexity.

Future research should focus on:

-

Enzyme Specificity : Elucidating the specific acyl-CoA substrate preferences of DGAT and other acyltransferases in different tissues to understand how these specific PUFA-TAGs are synthesized.

-

Positional Isomerism : Investigating the biological consequences of the positional arrangement (sn-1, sn-2, sn-3) of the 18:2 and 18:3 fatty acids on the glycerol backbone.

-

Therapeutic Targeting : Exploring the potential for modulating the synthesis or breakdown of specific PUFA-TAGs as a therapeutic strategy for metabolic and inflammatory diseases.

By continuing to unravel the nuanced biology of individual triacylglycerol species, we can move beyond generalized dietary fat recommendations and toward more precise, molecule-based strategies for health and disease management.

References

-

Holcapek, M. (n.d.). Methods for the analysis of triacylglycerols. PubMed. Retrieved from [Link]

-

Nikolova, B. (2022). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. MDPI. Retrieved from [Link]

-

Coleman, R. A., & Lee, D. P. (2004). Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis, and Signaling. PMC. Retrieved from [Link]

-

Hodson, L. (2016). Blood triacylglycerols: a lipidomic window on diet and disease. Portland Press. Retrieved from [Link]

-

Christie, W. W. (2019). Metabolism of Trans Polyunsaturated Fatty Acids Formed during Frying. AOCS. Retrieved from [Link]

-

Becerra-Herrera, M. (2015). HPLC Analysis of Triacylglycerol Molecular Species. Springer Nature Experiments. Retrieved from [Link]

-

He, M., Qin, C.-X., Wang, X., & Ding, N.-Z. (2020). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. PMC. Retrieved from [Link]

-

Jaudon, F., et al. (2007). Absorption and metabolism of conjugated α-linolenic acid given as free fatty acids or triacylglycerols in rats. PMC. Retrieved from [Link]

-

He, M., Qin, C.-X., & Ding, N.-Z. (2020). Plant Unsaturated Fatty Acids: Multiple Roles in Stress Response. Frontiers. Retrieved from [Link]

-

Study Mind. (2019, March 4). Lipids: Roles of Triglycerides. YouTube. Retrieved from [Link]

-

Clinical Learning. (2023). Synthesis of Triacylglycerol (TAG) | Lipid Metabolism | USMLE Step 1 High-Yield Review. YouTube. Retrieved from [Link]

-

Wang, Y., & Harris, W. S. (2006). Triacylglycerol metabolism in adipose tissue. PMC. Retrieved from [Link]

-

Liu, H., et al. (2022). New insights into the role of lipids in aroma formation during black tea processing revealed by integrated lipidomics and volatolomics. ResearchGate. Retrieved from [Link]

-

LibreTexts. (2022). 21.2: Biosynthesis of Triacylglycerols. Biology LibreTexts. Retrieved from [Link]

-

He, M., et al. (2020). Representative transcriptional factors and signaling pathways that.... ResearchGate. Retrieved from [Link]

-

Weselake, R. J. (2019). Plant Triacylglycerol Synthesis. AOCS. Retrieved from [Link]

-

Jaudon, F., et al. (2007). Absorption and metabolism of conjugated α-linolenic acid given as free fatty acids or triacylglycerols in rats. ResearchGate. Retrieved from [Link]

-

Harris, T. E., & Finck, B. N. (2011). How lipid droplets “TAG” along: Glycerolipid synthetic enzymes and lipid storage. PMC. Retrieved from [Link]

-

Liu, Y., et al. (2022). Lipidomics reveals the changes in lipid profile of flaxseed oil affected by roasting. ResearchGate. Retrieved from [Link]

-

Salinero, M., et al. (2019). Lipidomic Analysis of Plastidial Octanoyltransferase Mutants of Arabidopsis thaliana. MDPI. Retrieved from [Link]

-

Yen, C.-L. E., Nelson, D. W., & Yen, M.-I. (2015). Intestinal triacylglycerol synthesis in fat absorption and systemic energy metabolism. PMC. Retrieved from [Link]

-

PubChem. (n.d.). De Novo Triacylglycerol Biosynthesis TG(18:1(11Z)/18:2(9Z,12Z)/18:3(9Z,12Z,15Z)). Retrieved from [Link]

-

D'Angelo, S., et al. (2021). Role of polyunsaturated fatty acids in triacylglyceride metabolism..... ResearchGate. Retrieved from [Link]

-

LibreTexts. (2023). 24.3: Triacylglycerol Metabolism - An Overview. Chemistry LibreTexts. Retrieved from [Link]

-

Harayama, T., & Riezman, H. (2018). Roles of polyunsaturated fatty acids, from mediators to membranes. PMC. Retrieved from [Link]

-

Lee, M.-W., et al. (2018). Quantitative Profiling and Pattern Analysis of Triacylglycerol Species in Arabidopsis Seeds by Electrospray Ionization Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

Zhang, X., et al. (2009). Unsaturated fatty acid: Metabolism, synthesis and gene regulation. Academic Journals. Retrieved from [Link]

-

Lands, W. E. M. (2008). Consequences of Essential Fatty Acids. MDPI. Retrieved from [Link]

-

Liu, H., et al. (2024). Understanding the role of lipids in aroma formation of circulating non-fried roasted chicken using UHPLC-HRMS-based lipidomics and heat transfer analysis. ResearchGate. Retrieved from [Link]

-

Li, R., et al. (2021). Lipidomic profiling of the developing kernel clarifies the lipid metabolism of Paeonia ostii. Nature. Retrieved from [Link]

-

Neff, W. E., & Byrdwell, W. C. (1995). Synthesis and characterization of triacylglycerols containing linoleate and linolenate. ResearchGate. Retrieved from [Link]

-

Oreate. (2023). Understanding TAG: A Key Concept in Biochemistry. Oreate AI Blog. Retrieved from [Link]

-

Li, Y., et al. (2022). Anti-Obesity Effect and Mechanism of Chitooligosaccharides Were Revealed Based on Lipidomics in Diet-Induced Obese Mice. MDPI. Retrieved from [Link]

-

Yang, Y., & Benning, C. (2018). Functions of triacylglycerols during plant development and stress. ResearchGate. Retrieved from [Link]

-

Imbrea, F., et al. (2024). Polyunsaturated Fatty Acids and Human Health: A Key to Modern Nutritional Balance in Association with Polyphenolic Compounds from Food Sources. MDPI. Retrieved from [Link]

-

MedlinePlus. (2024). Facts about polyunsaturated fats. Retrieved from [Link]

-

Nelson, G. J., et al. (1996). Normal subjects consuming physiological levels of 18:3(n-3) and 20:5(n-3) from flaxseed or fish oils have characteristic differences in plasma lipid and lipoprotein fatty acid levels. PubMed. Retrieved from [Link]

-

Mishra, H. N. (n.d.). Food Oils and Fats: Chemistry & Technology. NPTEL. Retrieved from [Link]

-

Di Miceli, V., et al. (2017). Effects of Plant Oil Interesterified Triacylglycerols on Lipemia and Human Health. PMC. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. portlandpress.com [portlandpress.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Facts about polyunsaturated fats: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 6. researchgate.net [researchgate.net]

- 7. kcl.digimat.in [kcl.digimat.in]

- 8. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is Triacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. Roles of polyunsaturated fatty acids, from mediators to membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. aocs.org [aocs.org]

- 14. De Novo Triacylglycerol Biosynthesis TG(18:1(11Z)/18:2(9Z,12Z)/18:3(9Z,12Z,15Z)) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Normal subjects consuming physiological levels of 18:3(n-3) and 20:5(n-3) from flaxseed or fish oils have characteristic differences in plasma lipid and lipoprotein fatty acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide to the Role of Linoleoyl-Dilinolenoylglycerol and its Isomers in Plant Lipid Metabolism

This guide provides an in-depth exploration of the biosynthesis, storage, mobilization, and analysis of triacylglycerols (TAGs) composed of one linoleoyl and two linolenoyl moieties in plants. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these critical components of plant lipid metabolism.

Part 1: Introduction to Plant Triacylglycerols Rich in Polyunsaturated Fatty Acids

Triacylglycerols (TAGs) are the primary form of energy and carbon storage in plants, particularly in seeds and fruits. These neutral lipids consist of a glycerol backbone esterified with three fatty acids. The specific fatty acid composition of TAGs varies significantly between plant species and tissues, determining their physical properties and physiological roles.

This guide focuses on a specific class of TAGs containing one linoleoyl (18:2) and two α-linolenoyl (18:3) fatty acyl chains. While the term "linoleoyl-dilinolenoylglycerol" does not specify the exact stereochemistry, it represents a group of isomers crucial for seed germination and as precursors for signaling molecules. These polyunsaturated fatty acids (PUFAs) are essential for maintaining membrane fluidity and are key components of the nutritional value of many plant oils.

Part 2: The Biosynthetic Pathway of Linoleoyl-Dilinolenoylglycerol Isomers

The synthesis of TAGs is a complex process involving multiple subcellular compartments and enzymatic reactions. The pathway can be broadly divided into fatty acid synthesis and their subsequent assembly onto a glycerol backbone.

De Novo Fatty Acid Synthesis in Plastids

The journey begins in the plastids, where acetyl-CoA is converted into palmitic acid (16:0) and stearic acid (18:0) through the action of the fatty acid synthase (FAS) complex. These saturated fatty acids are then desaturated to form monounsaturated and polyunsaturated fatty acids.

Synthesis of Linoleic and α-Linolenic Acid

On the endoplasmic reticulum (ER), oleic acid (18:1) is sequentially desaturated by two key enzymes:

-

Fatty Acid Desaturase 2 (FAD2) : This enzyme introduces a second double bond into oleic acid to form linoleic acid (18:2).

-

Fatty Acid Desaturase 3 (FAD3) : This enzyme adds a third double bond to linoleic acid, producing α-linolenic acid (18:3).

The activity of these desaturases is a critical determinant of the final PUFA content in the seed oil.

Assembly of the Triacylglycerol Molecule

The assembly of fatty acids onto the glycerol backbone primarily occurs through the Kennedy pathway (acyl-CoA dependent acylation) at the ER.

-

Glycerol-3-phosphate Acyltransferase (GPAT) : Catalyzes the first acylation at the sn-1 position of glycerol-3-phosphate.

-

Lysophosphatidic Acid Acyltransferase (LPAAT) : Adds a second fatty acyl-CoA at the sn-2 position to form phosphatidic acid (PA).

-

Phosphatidic Acid Phosphatase (PAP) : Removes the phosphate group from PA to yield diacylglycerol (DAG).

-

Diacylglycerol Acyltransferase (DGAT) : This is a rate-limiting step where a third fatty acyl-CoA is added to the sn-3 position of DAG, forming the final TAG molecule.

The specificity of the acyltransferases, particularly DGAT, for different fatty acyl-CoAs plays a significant role in determining the final TAG composition. To form a linoleoyl-dilinolenoylglycerol isomer, the pool of available DAGs and acyl-CoAs must be rich in linoleic and α-linolenic acids.

Diagram: Biosynthesis of Linoleoyl-Dilinolenoylglycerol Isomers

Caption: Biosynthesis pathway of TAGs rich in polyunsaturated fatty acids.

Part 3: Storage in Oil Bodies and Subsequent Mobilization

Oil Body Formation

As TAGs are synthesized in the ER, they accumulate between the two leaflets of the ER membrane. These nascent TAG lenses then bud off into the cytoplasm, enclosed by a monolayer of phospholipids derived from the outer leaflet of the ER. This structure is stabilized by specific proteins, most notably oleosins . Oleosins prevent the coalescence of individual oil droplets, ensuring a high surface area-to-volume ratio, which is critical for efficient lipid mobilization.

TAG Mobilization during Seed Germination

During seed germination, the stored TAGs are hydrolyzed to provide energy and carbon skeletons for the growing embryo. This process, known as lipolysis, is initiated by the hydration of the seed.

-

Lipase Action : Lipases gain access to the oil body surface and hydrolyze the ester bonds of TAGs, releasing free fatty acids and glycerol.

-

Fatty Acid Activation : The released fatty acids are activated to their CoA esters in the glyoxysome.

-

β-Oxidation : The fatty acyl-CoAs are broken down into acetyl-CoA through the β-oxidation pathway within the glyoxysomes.

-

Glyoxylate Cycle : The acetyl-CoA enters the glyoxylate cycle, which converts it into succinate.

-

Gluconeogenesis : Succinate is transported to the mitochondria and converted to malate, which is then used in the cytoplasm to synthesize sucrose via gluconeogenesis. This sucrose fuels the growth of the seedling until it becomes photosynthetically active.

Diagram: TAG Mobilization Workflow

Caption: Mobilization of stored TAGs during seed germination.

Part 4: Analytical Methodologies for Linoleoyl-Dilinolenoylglycerol Analysis

A robust analytical workflow is essential for the accurate identification and quantification of specific TAG isomers in plant tissues.

Experimental Protocol: Extraction and Analysis of Plant TAGs

Objective: To extract total lipids from plant tissue (e.g., seeds), separate the TAG fraction, and quantify the fatty acid composition.

Methodology:

-

Tissue Homogenization:

-

Weigh approximately 100 mg of finely ground seed tissue into a glass tube with a Teflon-lined cap.

-

Add 1 mL of isopropanol and heat at 75°C for 15 minutes to inactivate lipases.

-

-

Total Lipid Extraction (Bligh-Dyer Method):

-

Cool the sample to room temperature.

-

Add 1.5 mL of chloroform and 0.6 mL of water. Vortex vigorously for 1 minute.

-

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the total lipids, into a new glass tube.

-

-

Separation of TAGs by Solid-Phase Extraction (SPE):

-

Use a silica-based SPE cartridge (e.g., 500 mg).

-

Condition the cartridge with 5 mL of chloroform.

-

Load the lipid extract onto the cartridge.

-

Wash with 10 mL of chloroform to elute neutral lipids, including TAGs. Polar lipids will remain bound to the silica.

-

Collect the eluate and evaporate the solvent under a stream of nitrogen gas.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Resuspend the dried TAG fraction in 1 mL of toluene.

-

Add 2 mL of 1% sulfuric acid in methanol.

-

Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0) for quantification.

-

Cap the tube tightly and heat at 80°C for 1 hour.

-

After cooling, add 2 mL of hexane and 1 mL of water. Vortex and centrifuge.

-

Collect the upper hexane layer containing the FAMEs.

-

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Inject 1 µL of the FAMEs solution into a GC-MS system equipped with a polar capillary column (e.g., DB-23 or similar).

-

Use a temperature gradient program to separate the different FAMEs based on their chain length and degree of unsaturation.

-

Identify individual FAMEs (e.g., methyl linoleate, methyl linolenate) by comparing their retention times and mass spectra to authentic standards.

-

Quantify the amount of each fatty acid by comparing its peak area to that of the internal standard.

-

Diagram: Analytical Workflow for TAG Profiling

Caption: Workflow for the analysis of fatty acids from plant TAGs.

Data Presentation: Typical Fatty Acid Composition

The relative abundance of linoleic and α-linolenic acid varies greatly among plant species.

| Plant Species | Linoleic Acid (18:2) % | α-Linolenic Acid (18:3) % | Primary TAGs Containing 18:2 & 18:3 |

| Flax (Linum usitatissimum) | 14-17% | 50-60% | LnLnLn, LLnLn, LLLn |

| Soybean (Glycine max) | 50-55% | 5-10% | LLL, LLO, LLP |

| Canola (Brassica napus) | 18-22% | 8-12% | OLO, OLL, OLn |

Data are approximate and can vary with cultivar and growing conditions. L=Linoleic, Ln=Linolenic, O=Oleic, P=Palmitic.

Part 5: Biological Functions and Broader Significance

The role of linoleoyl-dilinolenoylglycerol and related TAGs extends beyond simple energy storage.

-

Energy and Carbon Reserve : They provide the metabolic energy required for the heterotrophic growth of the seedling before photosynthesis is established.

-

Membrane Fluidity : The high degree of unsaturation in linoleic and linolenic acids is crucial for maintaining membrane fluidity at low temperatures.

-

Precursors for Signaling Molecules : α-Linolenic acid is the precursor for the synthesis of jasmonic acid, a key plant hormone involved in defense responses against pathogens and insects.

-

Human Nutrition and Industrial Feedstocks : Oils rich in these PUFAs are valuable for human consumption (as essential fatty acids) and as renewable feedstocks for the production of biofuels, lubricants, and polymers.

Part 6: Conclusion and Future Directions

Linoleoyl-dilinolenoylglycerol isomers and related PUFA-rich TAGs are central to plant energy metabolism, stress response, and development. Understanding the intricate regulation of their synthesis and breakdown is paramount for efforts in crop improvement, aiming to enhance seed oil yield and nutritional quality. Future research will likely focus on the precise functions of specific TAG isomers and the engineering of oilseed crops to produce tailored TAG profiles for specific nutritional and industrial applications. The analytical protocols and metabolic pathways detailed in this guide provide a foundational framework for these ongoing and future investigations.

References

-

Title: The Role of Diacylglycerol Acyltransferase (DGAT) in Plant Oil Metabolism Source: Plant Physiology and Biochemistry URL: [Link]

-

Title: The Kennedy pathway for triacylglycerol biosynthesis Source: Journal of Biological Chemistry URL: [Link]

-

Title: Oil-body proteins and their functions in seed storage oil bodies Source: Annual Plant Reviews URL: [Link]

-

Title: The Jasmonate Signal Pathway in Plant Resistance to Herbivorous Insects Source: Journal of Integrative Plant Biology URL: [Link]

An In-depth Technical Guide to the Core Differences Between rac-1-Linoleoyl-2,3-dilinolenoylglycerol and its Natural Isomers

Abstract

Triacylglycerols (TAGs) are the primary components of natural fats and oils and are fundamental to nutrition, cellular metabolism, and pharmaceutical formulation. The precise molecular structure of a TAG, including the placement and stereochemistry of its constituent fatty acids, dictates its metabolic fate and physiological function. This guide provides a detailed examination of rac-1-Linoleoyl-2,3-dilinolenoylglycerol, a synthetically derived racemic mixture, and contrasts it with its potential natural isomers. We will explore the foundational principles of stereoisomerism and positional isomerism in TAGs, outline the advanced analytical workflows required to differentiate these complex molecules, and discuss the profound biological implications of their structural nuances. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of TAG chemistry and biology to advance their work.

Introduction: Deconstructing the Triacylglycerol Molecule

A triacylglycerol molecule consists of a three-carbon glycerol backbone esterified with three fatty acids.[1][2] The identity and placement of these fatty acids are not random in nature; they are the result of highly specific enzymatic processes.[3] To understand the difference between a synthetic racemic TAG and its natural counterparts, we must first grasp the nomenclature that defines its structure.

-

Stereospecific Numbering (sn) : The IUPAC-IUB commission recommends the sn system to describe the stereochemistry of glycerolipids.[1][2] In a Fischer projection with the C2 hydroxyl group pointing to the left, the carbons are numbered sn-1 (top), sn-2 (middle), and sn-3 (bottom).[1][3][4] This system is crucial because the C2 carbon is a prochiral center, which becomes a chiral center when different fatty acids are attached to the sn-1 and sn-3 positions.[5][6][7]

-

Racemic (rac) : This prefix indicates a 1:1 mixture of two enantiomers. In the context of our topic, rac-1-Linoleoyl-2,3-dilinolenoylglycerol is an equimolar mixture of sn-1-Linoleoyl-2,3-dilinolenoylglycerol and its mirror image, sn-3-Linoleoyl-2,3-dilinolenoylglycerol.

-

Fatty Acids : The molecule contains one linoleic acid (18:2n-6), a di-unsaturated omega-6 fatty acid, and two α-linolenic acid (18:3n-3) molecules, a tri-unsaturated omega-3 fatty acid.

Therefore, the topic of this guide is a direct comparison between a specific, synthetically produced racemic mixture and the stereochemically and positionally pure isomers that are typically found in nature.

Part 1: The Core Distinction: Stereochemistry and Positional Isomerism

The difference between a synthetic racemic TAG and a natural one is not merely academic; it represents a fundamental divergence in chemical structure that leads to distinct physical properties and biological activities.

Stereoisomerism: The Enantiomeric Divide

When the fatty acids at the sn-1 and sn-3 positions are different, the TAG molecule is chiral.[5] Chemical synthesis often produces a racemic mixture, whereas biological systems, governed by stereospecific enzymes, typically produce only one enantiomer.[8]

-

rac-1-Linoleoyl-2,3-dilinolenoylglycerol is composed of two distinct molecules:

-

sn-1-Linoleoyl-2,3-dilinolenoylglycerol : Linoleic acid is at the sn-1 position.

-

sn-3-Linoleoyl-2,3-dilinolenoylglycerol : Linoleic acid is at the sn-3 position. (This is equivalent to sn-1,2-dilinolenoyl-3-linoleoyl-glycerol).

-

These two molecules are non-superimposable mirror images of each other.

Caption: Enantiomeric composition of a racemic TAG mixture.

Positional Isomerism: A Different Arrangement

Beyond stereochemistry, natural TAGs can also exist as positional isomers, where the same fatty acids are present but are attached to different positions on the glycerol backbone.[6] For a TAG containing one linoleic acid (L) and two linolenic acids (Ln), several positional isomers are possible.

| Isomer Name | sn-1 Position | sn-2 Position | sn-3 Position |

| sn-1-Linoleoyl-2,3-dilinolenoylglycerol | Linoleoyl (L) | Linolenoyl (Ln) | Linolenoyl (Ln) |

| sn-1,2-dilinolenoyl-3-linoleoyl-glycerol | Linolenoyl (Ln) | Linolenoyl (Ln) | Linoleoyl (L) |

| sn-2-Linoleoyl-1,3-dilinolenoylglycerol | Linolenoyl (Ln) | Linoleoyl (L) | Linolenoyl (Ln) |

| Table 1. Potential positional and stereo-isomers of a TAG with one linoleoyl and two linolenoyl acyl chains. |

The Causality of Synthesis: Nature vs. Lab

The origin of these isomeric differences lies in the synthesis pathway.

-

Natural Biosynthesis : In plants and animals, TAG synthesis is a multi-step enzymatic process starting from glycerol-3-phosphate.[8] Acyltransferases that esterify fatty acids to the glycerol backbone exhibit high stereo- and regiospecificity. This means they selectively place specific fatty acids at specific sn-positions, rarely producing a random or racemic mixture.[3][8] For instance, many vegetable oils show a distinct asymmetry in the fatty acids found at the sn-1 and sn-3 positions.[3]

-

Chemical Synthesis : While stereospecific synthesis is possible, it is often complex and costly. General chemical esterification can lead to a random distribution of fatty acids, resulting in a racemic mixture of enantiomers and a blend of positional isomers. Interesterification, a process used to modify the properties of fats, also leads to a redistribution of fatty acids.[3]

Part 2: Analytical Methodologies for Isomer Differentiation

Distinguishing between these closely related isomers is a significant analytical challenge.[5][9] No single technique is sufficient; a multi-modal approach combining chromatography and mass spectrometry is essential for complete characterization.

Chromatographic Separation: The Key to Resolution

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC) : This is the cornerstone technique for separating enantiomers.[10][11]

-

Principle : Chiral HPLC utilizes a stationary phase that is itself chiral. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are commonly used.[12] The different spatial arrangements of the TAG enantiomers cause them to interact differently with the chiral stationary phase, leading to different retention times and thus, separation.[5][13]

-

Protocol: Step-by-Step Chiral Method Development

-

Column Selection : Begin with a polysaccharide-based chiral column, such as a CHIRALPAK or CHIRALCEL series, which have shown success in resolving TAG enantiomers.[12]

-

Mobile Phase Scouting : Start with a non-polar mobile phase like hexane/isopropanol. The ratio is critical; a lower percentage of the polar modifier (isopropanol) generally increases retention and may improve resolution.

-

Gradient Optimization : Implement a shallow gradient to elute the highly retained TAGs.

-

Flow Rate and Temperature : Optimize flow rate for efficiency. Column temperature can affect selectivity and should be controlled precisely.

-

Recycling HPLC : For particularly difficult separations, a recycling system where the sample is passed through the column multiple times can be employed to increase the effective column length and achieve baseline resolution.[5]

-

-

-

Silver Ion HPLC (Ag-HPLC) : This technique is highly effective for separating positional isomers based on their degree of unsaturation.

-

Principle : The stationary phase is impregnated with silver ions (Ag+). The π-electrons in the double bonds of the unsaturated fatty acids form reversible complexes with the silver ions. The strength and number of these interactions dictate the retention time, allowing for the separation of TAGs with the same fatty acid composition but different positioning.[11][14]

-

Mass Spectrometry (MS): Identification and Structural Elucidation

-

Principle : After separation by HPLC, the molecules are ionized (e.g., using Atmospheric Pressure Chemical Ionization - APCI) and enter the mass spectrometer.[12][17] Tandem MS (MS/MS) involves selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions.

-

Fragmentation Analysis : The fragmentation pattern provides clues about the fatty acid positions. The loss of a fatty acid from the TAG parent ion results in a diacylglycerol-like fragment ion. The relative abundance of these fragment ions can indicate which fatty acids are at the sn-1/3 positions versus the sn-2 position.[17][18]

Integrated Analytical Workflow

A self-validating system for complete isomer characterization requires an integrated approach.

Caption: Integrated workflow for TAG isomer analysis.

Part 3: Functional and Biological Implications

The structural differences between synthetic racemic TAGs and natural isomers are critically important in a biological context. The body's metabolic machinery is highly stereospecific.

Enzymatic Lipolysis: The First Point of Discrimination

Digestion of dietary fats is initiated by lipases, which are enzymes that hydrolyze TAGs. These enzymes exhibit profound positional and stereospecificity.[19]

-

Pancreatic Lipase : This is the primary enzyme for fat digestion in the small intestine. It preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions, leaving a 2-monoacylglycerol (2-MAG) and two free fatty acids.[20][21]

-

Consequence : A fatty acid at the sn-2 position is more likely to be absorbed as part of a 2-MAG, whereas fatty acids at the sn-1 and sn-3 positions are absorbed as free fatty acids.[3] This distinction is crucial because the metabolic fate of absorbed lipids depends on their form. 2-MAGs are efficiently used to resynthesize TAGs within intestinal cells, which are then packaged into chylomicrons for transport in the lymph.[3][22]

Bioavailability and Metabolic Fate

The specific isomer ingested directly impacts which fatty acids are incorporated into tissues and where.

-

Absorption : Fatty acids from the sn-2 position are generally absorbed more efficiently than those from the sn-1/3 positions.

-

Tissue Incorporation : The resynthesized TAGs in the body maintain a specific structure. The differential absorption of isomers means that administering a racemic mixture versus a pure natural isomer will lead to different profiles of fatty acids being delivered to the liver, adipose tissue, and other organs.[23][24] This can have downstream effects on cell membrane composition, energy metabolism, and the synthesis of signaling molecules like eicosanoids.[25]

Caption: Differential metabolic pathway based on fatty acid position.

Conclusion

The distinction between rac-1-Linoleoyl-2,3-dilinolenoylglycerol and its natural isomers is not trivial. It encompasses fundamental differences in three-dimensional structure and the positioning of constituent fatty acids. While chemically similar, these isomers are processed differently by the body's stereospecific metabolic pathways, leading to significant variations in digestion, absorption, and ultimate physiological effect. For professionals in research and drug development, recognizing and controlling for this isomerism is paramount. Using a synthetically convenient racemic mixture in place of a biologically relevant, stereospecific natural isomer can lead to non-reproducible results and clinically unpredictable outcomes. Therefore, rigorous analytical characterization using advanced techniques like chiral HPLC coupled with mass spectrometry is a mandatory step in any study involving specific triacylglycerol molecules to ensure scientific integrity and therapeutic efficacy.

References

-

Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications. PMC. [Link]

-

Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior. Analytical Chemistry - ACS Publications. [Link]

-

Simultaneous Quantification of Mixed-Acid Triacylglycerol Positional Isomers and Enantiomers in Palm Oil and Lard by Chiral High-Performance Liquid Chromatography Coupled with Mass Spectrometry. MDPI. [Link]

-

2.35 Triglycerides. Nutrition - Lumen Learning. [Link]

-

Separation of Enantiomeric Triacylglycerols by Chiral-Phase HPLC. PubMed. [Link]

-

Triacylglycerol Regioisomers Analysis. AOCS. [Link]

-

Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography. Shimadzu. [Link]

-

Analysis of triacylglycerol and phospholipid sn‐positional isomers by liquid chromatographic and mass spectrometric methodologies. Semantic Scholar. [Link]

-

Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. MDPI. [Link]

-

Analysis of triacylglycerol and phospholipid sn‐positional isomers by liquid chromatographic and mass spectrometric methodologies. PMC. [Link]

-

Structural Analysis of Triacylglycerols. AOCS. [Link]

-

A GC/MS method for the rapid determination of disaturated triacylglycerol positional isomers. Digital CSIC. [Link]

-

(PDF) Analysis of triacylglycerol and phospholipid sn‐positional isomers by liquid chromatographic and mass spectrometric methodologies. ResearchGate. [Link]

-

Triacylglycerols (TAG) structure showing the stereospecific numbering of sn-1, -2 and -3. ResearchGate. [Link]

-

Characterization of Triacylglycerol Enantiomers Using Chiral HPLC/APCI-MS and Synthesis of Enantiomeric Triacylglycerols. Analytical Chemistry - ACS Publications. [Link]

-

Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection. PMC. [Link]

-

Stereospecific analysis of triacylglycerols via racemic phosphatidylcholines and phospholipase C. PubMed. [Link]

-

Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases. PMC. [Link]

-

Structural Basis for the Regiospecificity of a Lipase from Streptomyces sp. W007. PMC. [Link]

-

The metabolism of structured triacylglycerols. PubMed. [Link]

-

Lipases: it's not just pancreatic lipase! AVMA Journals. [Link]

-

Determination of lipase specificity. PubMed. [Link]

-

Relationship analysis between lipase activity and sn-1,3 specificity. ResearchGate. [Link]

-

A Practical Method for Analysis of Triacylglycerol Isomers Using Supercritical Fluid Chromatography. Request PDF - ResearchGate. [Link]

-

Biosynthesis of food constituents: Lipids. 2. Triacylglycerols, glycerophospholipids, and glyceroglycolipids - a review. Czech Journal of Food Sciences. [Link]

-

Stereospecific analysis of triacylglycerols via racemic phosphatidylcholines and phospholipase C. Canadian Journal of Biochemistry. [Link]

-

24.3: Triacylglycerol Metabolism - An Overview. Chemistry LibreTexts. [Link]

-

Development of Methods for Separation and Analysis of Triacylglycerols. Chinese Pharmaceutical Journal. [Link]

-

Glycerol. Wikipedia. [Link]

-

24.3: Triacylglycerol Metabolism - An Overview. Chemistry LibreTexts. [Link]

-

Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO). PMC. [Link]

-

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol | C57H104O6. PubChem. [Link]

-

Quantification of the ratio of positional isomer dilinoleoyl-oleoyl glycerols in vegetable oils. Rapid Communications in Mass Spectrometry. [Link]

-

1,2-Dilinoleoyl-3-oleoyl-sn-glycerol | C57H100O6. PubChem. [Link]

Sources

- 1. 2.35 Triglycerides | Nutrition [courses.lumenlearning.com]

- 2. aocs.org [aocs.org]

- 3. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. shimadzu.com [shimadzu.com]

- 7. aocs.org [aocs.org]

- 8. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Separation of enantiomeric triacylglycerols by chiral-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of triacylglycerol and phospholipid sn‐positional isomers by liquid chromatographic and mass spectrometric methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. digital.csic.es [digital.csic.es]

- 15. mdpi.com [mdpi.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Determination of lipase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. avmajournals.avma.org [avmajournals.avma.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. The metabolism of structured triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Glycerol - Wikipedia [en.wikipedia.org]

- 25. Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of rac-1-Linoleoyl-2,3-dilinolenoylglycerol

Abstract

Triacylglycerols (TAGs) are a highly complex class of lipids whose quantitative analysis is critical in fields ranging from food science to metabolic disease research. This document provides a comprehensive, validated protocol for the quantification of a specific polyunsaturated TAG, rac-1-Linoleoyl-2,3-dilinolenoylglycerol, in a biological matrix. By leveraging the specificity and sensitivity of tandem mass spectrometry (LC-MS/MS) with a robust reversed-phase chromatographic separation, this method offers high precision and accuracy. We detail every phase of the workflow, from sample preparation and internal standard selection to instrument parameters and method validation, adhering to principles outlined in regulatory guidance. The causality behind key experimental choices is explained to provide researchers with a deep, actionable understanding of the methodology.

Introduction and Scientific Principle

The accurate measurement of individual triacylglycerol species is a significant analytical challenge due to their structural diversity and the complexity of biological samples.[1] The target analyte, rac-1-Linoleoyl-2,3-dilinolenoylglycerol (L-LnLn), is a TAG composed of one linoleic acid (18:2) and two α-linolenic acid (18:3) moieties. These polyunsaturated fatty acids (PUFAs) are susceptible to oxidation, making meticulous sample handling and analysis paramount.

This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) platform, which is the gold standard for targeted lipidomics due to its superior selectivity and sensitivity.[2] The core principle involves:

-

Efficient Extraction: Isolating lipids from the sample matrix using a biphasic solvent system.

-

Chromatographic Separation: Utilizing a C18 reversed-phase column to separate the target TAG from other lipid species based on hydrophobicity.[3]

-

Selective Detection: Ionizing the analyte using electrospray ionization (ESI) and detecting it with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for the specific detection of the precursor ion and its characteristic product ions.[4]

-

Stable Isotope Dilution: Using a non-endogenous, structurally similar internal standard to correct for variations in sample recovery and matrix effects, ensuring accurate quantification.[5]

The entire workflow is designed to be a self-validating system, with quality control checks and validation procedures integrated to ensure data integrity, as recommended by regulatory bodies like the FDA.[6][7]

Materials and Reagents

-

Analyte: rac-1-Linoleoyl-2,3-dilinolenoylglycerol (L-LnLn)

-

Internal Standard (IS): Triheptadecanoin (TAG 17:0/17:0/17:0)

-

Solvents (LC-MS Grade): Methanol, Chloroform, Isopropanol, Acetonitrile, Water

-

Reagents: Ammonium formate, Butylated hydroxytoluene (BHT), Sodium Chloride (NaCl)

-

Equipment: Vortex mixer, Centrifuge, Nitrogen evaporator, Analytical balance, Calibrated pipettes

-

LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Experimental Protocol

Standard and Sample Preparation

The integrity of the results begins with precise and careful preparation. The use of an antioxidant like BHT is critical to prevent the degradation of polyunsaturated fatty acids during sample processing.[2]

Step-by-Step Protocol:

-

Stock Solutions: Prepare primary stock solutions of L-LnLn and Triheptadecanoin (IS) in chloroform at 1 mg/mL. Store at -80°C.

-

Working Solutions: Create a series of working standard solutions by serially diluting the L-LnLn stock solution with isopropanol. Prepare a separate working IS solution at a fixed concentration (e.g., 1 µg/mL) in isopropanol.

-

Calibration Curve: Generate calibration standards by spiking the appropriate volume of L-LnLn working solutions into a blank matrix (e.g., surrogate plasma).

-

Sample Extraction (Modified Folch Extraction): a. To 100 µL of the sample (or calibration standard/QC), add 20 µL of the IS working solution. b. Add 10 µL of BHT solution (1 mg/mL in methanol) to prevent oxidation. c. Add 1.5 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex vigorously for 2 minutes.[8] d. Incubate at room temperature for 20 minutes to ensure complete protein precipitation and lipid solubilization. e. Add 300 µL of 0.9% NaCl solution to induce phase separation. Vortex for 1 minute.[9] f. Centrifuge at 3,000 x g for 10 minutes at 4°C. Three distinct layers will form: an upper aqueous/methanol layer, a protein disk, and a lower organic (chloroform) layer containing the lipids. g. Carefully aspirate the lower organic layer using a glass pipette and transfer it to a clean tube. h. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. i. Reconstitute the dried lipid extract in 200 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.[9]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the analytical process, from sample receipt to final data generation.

Caption: High-level workflow for L-LnLn quantification.

LC-MS/MS Method and Parameters

The selection of chromatographic conditions and mass spectrometric parameters is crucial for achieving the required selectivity and sensitivity. Reversed-phase chromatography is ideal for separating TAGs based on their equivalent carbon number (ECN) and degree of unsaturation.[10] For MS detection, forming ammonium adducts ([M+NH4]+) in positive ESI mode provides stable precursor ions that yield predictable and specific fragment ions upon collision-induced dissociation (CID).[1]

Analyte Properties and MRM Transitions

The fragmentation of TAG ammonium adducts typically involves the neutral loss of one fatty acid chain plus ammonia, resulting in a diacylglycerol-like fragment ion.[11] This allows for highly specific monitoring.

| Parameter | rac-1-Linoleoyl-2,3-dilinolenoylglycerol | Triheptadecanoin (IS) |

| Chemical Formula | C₅₇H₉₄O₆ | C₅₄H₁₀₄O₆ |

| Exact Mass (Da) | 874.70 | 848.78 |

| Precursor Ion ([M+NH₄]⁺) | m/z 892.7 | m/z 866.8 |

| Product Ion 1 (Loss of C18:2) | m/z 611.5 | m/z 595.6 (Loss of C17:0) |

| Product Ion 2 (Loss of C18:3) | m/z 613.5 | N/A |

| Collision Energy (eV) | Optimized (e.g., 35-45 eV) | Optimized (e.g., 35-45 eV) |

Liquid Chromatography Conditions

| Parameter | Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent separation of nonpolar lipids. |

| Mobile Phase A | 10 mM Ammonium Formate in Water | Provides ions for adduct formation. |

| Mobile Phase B | Acetonitrile:Isopropanol (1:9, v/v) with 10 mM Ammonium Formate | Strong organic solvent for eluting hydrophobic TAGs. |

| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |

| Column Temp. | 50°C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL |

LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 40 |

| 2.0 | 40 |

| 12.0 | 95 |

| 15.0 | 95 |

| 15.1 | 40 |

| 18.0 | 40 |

Mass Spectrometry Conditions

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Nebulizing Gas Flow | 3.0 L/min |

| Drying Gas Flow | 10.0 L/min |

Method Validation

To ensure the reliability of the quantitative data, the method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[6][12] This process confirms that the method is suitable for its intended purpose.

Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity | Ability to differentiate the analyte from endogenous matrix components. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix. |

| Linearity & Range | The concentration range over which the method is accurate and precise. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal value. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise > 10; Accuracy within ±20%; Precision (CV) ≤ 20%. |

| Accuracy | Closeness of measured values to the true value. | Mean concentration of QC samples within ±15% of nominal values (±20% at LLOQ). |

| Precision | Repeatability (intra-day) and intermediate precision (inter-day) of the measurements. | Coefficient of Variation (CV) ≤ 15% for QC samples (≤ 20% at LLOQ). |

| Matrix Effect | The effect of co-eluting matrix components on analyte ionization. | IS-normalized matrix factor should be consistent across different lots of matrix (CV ≤ 15%). |

| Stability | Analyte stability under various storage and processing conditions (freeze-thaw, bench-top, etc.). | Mean concentration of stability samples should be within ±15% of nominal concentration. |

Logic of Key Methodological Choices

The design of this protocol is rooted in established principles of analytical chemistry and lipidomics.

Caption: Rationale behind critical experimental design choices.

Conclusion

This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of rac-1-Linoleoyl-2,3-dilinolenoylglycerol. By explaining the scientific principles behind the protocol and adhering to rigorous validation standards, this guide provides researchers, scientists, and drug development professionals with a reliable tool for targeted lipid analysis. The methodology can be adapted for the quantification of other TAG species with appropriate optimization of MS/MS parameters.

References

-

JoVE. (n.d.). LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples. Retrieved from [Link]

-

Kuksis, A., & Myher, J. J. (2007). Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods. Journal of Mass Spectrometry, 42(1), 1-13. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. Retrieved from [Link]

-

Wang, M., & Han, X. (2014). An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. Metabolites, 4(2), 356–376. Retrieved from [Link]

-

AOCS Lipid Library. (2019). Lipidomic Analysis of Glycerolipids. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Ostermann, A. I., Willenberg, I., & Schebb, N. H. (2014). Targeted metabolomics of the arachidonic acid cascade: current state and challenges of LC-MS analysis of oxylipins. Journal of Chromatography B, 966, 38-48. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

-

French, D. (2018). Validation of clinical LC-MS/MS methods: What you need to know. AACC. Retrieved from [Link]

-

Byrd, J. A., Brown, J. M., & Raab, C. (2008). Qualitative analysis and quantitative assessment of changes in neutral glycerol lipid molecular species within cells. Journal of Lipid Research, 49(4), 883–896. Retrieved from [Link]

-

Nikolova-Damyanova, B. (2021). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. Molecules, 26(11), 3290. Retrieved from [Link]

Sources

- 1. Qualitative analysis and quantitative assessment of changes in neutral glycerol lipid molecular species within cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted metabolomics of the arachidonic acid cascade: current state and challenges of LC-MS analysis of oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aocs.org [aocs.org]

- 4. shimadzu.com [shimadzu.com]

- 5. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. s27415.pcdn.co [s27415.pcdn.co]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: A Practical Guide to the Quantitative Analysis of rac-1-Linoleoyl-2,3-dilinolenoylglycerol by HPLC-MS

Abstract

This guide provides a comprehensive, field-proven protocol for the accurate quantification of rac-1-Linoleoyl-2,3-dilinolenoylglycerol (LNLnLn, TG 18:2/18:3/18:3), a polyunsaturated triacylglycerol (TAG), using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We address the critical challenges associated with handling highly unsaturated lipids, such as susceptibility to oxidation, and detail a robust methodology for the preparation of calibration standards. This document is intended for researchers, scientists, and drug development professionals requiring precise and reproducible quantification of specific TAG species in various matrices.

Introduction: The Challenge of Quantifying Polyunsaturated TAGs

Triacylglycerols are fundamental to energy storage and cellular metabolism.[1] The specific composition of fatty acids esterified to the glycerol backbone dictates the molecule's physiological function and physicochemical properties. rac-1-Linoleoyl-2,3-dilinolenoylglycerol, containing one linoleic acid (18:2) and two α-linolenic acid (18:3) moieties, is a highly unsaturated TAG. The multiple double bonds in its fatty acid chains make it exceptionally prone to oxidation, which can compromise the integrity of analytical standards and lead to inaccurate quantification.[2]

Accurate measurement is paramount in fields ranging from nutritional science to the development of therapeutics targeting lipid metabolism.[3] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for this purpose, offering the high-resolution separation of intact TAGs and the sensitivity and specificity of mass-based detection.[4] The foundation of accurate HPLC-MS quantification is a well-constructed calibration curve derived from a pure, stable analytical standard. This note details the essential steps to achieve this, from standard handling to data analysis.

Principle of External Calibration

Quantitative analysis by this method relies on the principle of external calibration. This process establishes a direct relationship between the concentration of an analyte and the signal generated by an analytical instrument.[5] A series of standards with precisely known concentrations are analyzed, and the instrument's response (e.g., chromatographic peak area) is plotted against concentration. This plot, or calibration curve, is typically modeled using linear regression to generate an equation (y = mx + c).[5] The concentration of the analyte in an unknown sample can then be calculated by measuring its response and interpolating its concentration from this equation.

Overall Experimental Workflow

The entire process, from handling the pristine standard to quantifying an unknown sample, requires meticulous attention to detail to ensure data integrity.

Caption: Workflow for TAG quantification.

Materials and Reagents

-

Standard: rac-1-Linoleoyl-2,3-dilinolenoylglycerol, >98% purity.

-

Solvents: HPLC or MS-grade chloroform, methanol, isopropanol, acetonitrile, and water.

-

Mobile Phase Additive: Ammonium formate or formic acid.

-

Inert Gas: High-purity argon or nitrogen.

-

Glassware: Class A amber glass volumetric flasks (e.g., 5, 10, 50 mL).

-

Pipettes: Calibrated positive displacement or air displacement pipettes with compatible tips.

-

Vials: 2 mL amber glass autosampler vials with Teflon-lined screw caps.

-

Analytical Balance: Capable of measuring to at least 0.01 mg.

-

Equipment: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Critical Protocol: Handling and Storage of Unsaturated Lipid Standards

The stability of your standard is the cornerstone of an accurate assay. Polyunsaturated fatty acid chains are highly susceptible to auto-oxidation, a free-radical chain reaction initiated by exposure to air and light, leading to degradation of the standard.

Causality: Storing unsaturated lipids as a dry powder is not recommended as they are often hygroscopic and can quickly absorb moisture, which promotes hydrolysis and oxidation.[6] Storing in a suitable organic solvent at low temperatures under an inert atmosphere minimizes exposure to oxygen and water, dramatically extending the standard's shelf life.[2]

Protocol:

-

Storage Upon Receipt: Immediately upon receipt, store the standard in its original container at or below -20°C.

-

Solubilization: Before first use, allow the sealed container to equilibrate to room temperature for at least 30-60 minutes. This is a critical step to prevent water condensation on the cold standard, which would introduce water and promote hydrolysis.[6]

-

Solvent Choice: Dissolve the standard in a suitable organic solvent. A solution of chloroform:methanol (2:1, v/v) is a common choice for lipid extraction and solubilization.[7]

-

Inert Atmosphere: After preparing the stock solution, overlay the headspace of the vial with a gentle stream of dry argon or nitrogen before capping tightly.

-

Container: Always use amber glass containers with Teflon-lined caps. Never use plastic containers for storing lipids in organic solvents, as plasticizers can leach into the solution, causing interference and contamination.[6]

-

Long-Term Storage: Store the stock solution and all subsequent standards at or below -20°C. For maximum stability, storage at -80°C is recommended.[8]

Protocol 1: Preparation of a Primary Stock Solution

Accuracy in this step is paramount, as any error will propagate through all subsequent dilutions.

Protocol:

-

Weighing: On an analytical balance, accurately weigh approximately 5.0 mg of the rac-1-Linoleoyl-2,3-dilinolenoylglycerol standard into a 10 mL Class A amber volumetric flask. Record the exact weight.

-

Dissolution: Add approximately 5 mL of chloroform to the flask. Gently swirl to dissolve the lipid completely. A brief sonication in a room temperature water bath can aid dissolution.[8]

-

Final Volume: Once fully dissolved, bring the flask to the 10 mL mark with chloroform.

-

Mixing: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

-

Calculation: Calculate the precise concentration of the stock solution in µg/mL.

-

Concentration (µg/mL) = (Weight of Standard in mg * 1000) / 10 mL

-

-

Transfer & Storage: Transfer the stock solution to a smaller amber glass vial with a Teflon-lined cap. Purge the headspace with inert gas and store immediately at ≤ -20°C.

Protocol 2: Preparation of Calibration Curve Working Standards

This protocol uses serial dilution to create a set of standards covering a practical working range for a sensitive LC-MS system.

Causality: A multi-point calibration curve (5-7 points recommended) is necessary to confirm the linearity of the instrument response across the desired concentration range.[5] Analyzing standards in a random order helps to negate any systematic drift in instrument performance during the analytical run.[5]

Protocol:

-

Label seven 2 mL amber autosampler vials for your calibration standards (e.g., Cal 1 to Cal 7) and one for a blank.

-

Prepare the working standards by diluting the Primary Stock Solution with your initial mobile phase composition (or a compatible solvent like 90:10 Acetonitrile:Isopropanol) as described in the table below.

| Standard ID | Target Conc. (µg/mL) | Volume of Stock (µL) (Assuming 500 µg/mL Stock) | Final Volume (µL) | Diluent Volume (µL) |

| Blank | 0 | 0 | 1000 | 1000 |

| Cal 1 | 0.5 | 1 | 1000 | 999 |

| Cal 2 | 1.0 | 2 | 1000 | 998 |

| Cal 3 | 5.0 | 10 | 1000 | 990 |

| Cal 4 | 10.0 | 20 | 1000 | 980 |

| Cal 5 | 25.0 | 50 | 1000 | 950 |

| Cal 6 | 50.0 | 100 | 1000 | 900 |

| Cal 7 | 100.0 | 200 | 1000 | 800 |

Recommended Analytical Method: HPLC-MS

Reversed-phase HPLC is well-suited for separating TAGs based on their hydrophobicity.[9] Mass spectrometry provides highly selective and sensitive detection.

| HPLC Parameters | Setting |

| System | UPLC/HPLC System |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in 60:40 Water:Acetonitrile |

| Mobile Phase B | 10 mM Ammonium Formate in 90:10 Isopropanol:Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 45°C |

| Injection Vol. | 5 µL |

| Gradient | 0-2 min (30% B), 2-15 min (30-95% B), 15-20 min (95% B), 20.1-25 min (30% B) |

| Mass Spectrometry Parameters | Setting |

| System | Q-TOF or Triple Quadrupole MS |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Monitored Ion | m/z 892.76 ([M+NH₄]⁺ for C₅₇H₉₄O₆) |

| Scan Type | Selected Ion Monitoring (SIM) or MRM |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 120°C |

| Desolvation Temp. | 350°C |

Data Analysis and Calibration Curve Construction

-

Peak Integration: After the analysis, integrate the peak area for the selected ion (m/z 892.76) in each of the calibration standard chromatograms.

-

Plotting: Create a scatter plot with the analyte concentration on the x-axis and the corresponding peak area on the y-axis.

-

Linear Regression: Apply a linear regression model to the data points. The resulting equation will be in the form of y = mx + c , where 'y' is the peak area, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

-

Validation: A successful calibration requires a strong linear relationship. The coefficient of determination (R²) should ideally be ≥ 0.99. The y-intercept should be close to zero.

-

Quantification: To determine the concentration of rac-1-Linoleoyl-2,3-dilinolenoylglycerol in an unknown sample, integrate its peak area ('y') and solve the regression equation for 'x': x = (y - c) / m .

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Non-Linear Curve | Standard degradation; Detector saturation at high concentrations; Incorrect standard dilutions. | Prepare fresh standards; Check storage conditions. Reduce the concentration of the upper-level standards or narrow the calibration range. Re-prepare the dilution series carefully. |

| High Variability | Inconsistent injection volume; Poor mixing of standards; Sample instability in the autosampler. | Check autosampler for bubbles and proper function. Vortex standards thoroughly before analysis. Keep the autosampler temperature controlled (e.g., 4°C). |

| No/Low Signal | Incorrect MS parameters; Standard degradation; Instrument contamination. | Verify the monitored m/z and other MS settings. Prepare a fresh, high-concentration standard to check for a signal. Clean the ion source. |

| Split or Tailing Peaks | Column degradation or contamination; Incompatible injection solvent. | Flush or replace the column. Ensure the injection solvent is similar in composition to the initial mobile phase. |

References

- BenchChem. (2025). HPLC-MS method for triacylglycerol analysis. Retrieved from BenchChem Technical Library. [link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0HLZls7_wwEC3KylixoTlkcVYkxxSwspiH_gw_VPyNJ5dGhcVo6ShBJnXZMcoDNrDVZzcsHvyLC_rEOHbEWOHsl6ZVqd4EEXxRX0S8nLN1MlIF1w-Dk79y0ucbLdFTkH8wtF3JufMKVCuKiXj0VzCu8jYAdKZ14Kzr2cVzybYHTOydMnszS3T]

- Al-Hilal, M., et al. (2021). A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods. MDPI. [link: https://www.mdpi.com/2304-8158/10/5/949]

- D'Alessandro, A., et al. (2022). Optimized Identification of Triacylglycerols in Milk by HPLC-HRMS. Journal of the American Society for Mass Spectrometry. [link: https://link.springer.com/article/10.1007/s13361-022-03392-4]

- Avanti Polar Lipids. (n.d.). Storage and handling of Avanti Research lipids. Retrieved from Avanti Polar Lipids website. [link: https://avantilipids.com/tech-support/storage-handling]

- Wang, Y., et al. (2019). Analysis of triacylglycerols in refined edible oils by isocratic HPLC‐ESI‐MS. Journal of Food Science. [link: https://onlinelibrary.wiley.com/doi/abs/10.1111/1750-3841.14652]

- National Measurement Laboratory. (2003). Preparation of Calibration Curves - A Guide to Best Practice. LGC. [link: https://www.lgcgroup.com/UI/d-flex-block/b367623a-d66a-4e6d-a7b3-2921b79a8c1a.pdf]

- Stratech. (n.d.). Storage & Handling of Lipids. Retrieved from Stratech Scientific Ltd. [link: https://www.stratech.co.uk/wp-content/uploads/2018/10/Storage-and-Handling-of-Lipids.pdf]

- Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509. [link: https://www.jbc.org/article/S0021-9258(18)64849-5/pdf]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]

- 5. uknml.com [uknml.com]

- 6. stratech.co.uk [stratech.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Detection of Linoleoyl-dilinolenoylglycerol using Electrospray Ionization Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals in the fields of lipidomics, metabolomics, and analytical chemistry.

Introduction: The Significance of Specific Triglycerides